molecular formula C15H23NO3 B4470068 N-(3-methoxy-4-propoxybenzyl)butanamide

N-(3-methoxy-4-propoxybenzyl)butanamide

Cat. No.: B4470068
M. Wt: 265.35 g/mol
InChI Key: KQZNQUVRMKBVBQ-UHFFFAOYSA-N
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Description

N-(3-methoxy-4-propoxybenzyl)butanamide is a synthetic benzamide derivative of significant interest in pharmacological and biochemical research. This compound belongs to a class of molecules known for their interactions with key neurological and antiviral targets. Its structure, featuring a methoxy and propoxy-substituted benzyl group linked to a butanamide chain, is analogous to that of macamides and other N-phenylbenzamide derivatives which have demonstrated potent bioactivity in scientific studies. Primary research into this compound and its analogs focuses on the endocannabinoid system. Structurally similar macamides, such as those with a 3-methoxybenzyl group, have been shown to inhibit the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the breakdown of endogenous neuromodulators like anandamide, and its inhibition can elevate anandamide levels, leading to investigated neuroprotective and anticonvulsant effects. In vivo studies on related compounds have demonstrated a reduction in seizure activity and increased survival rates in animal models, suggesting potential for research in epilepsy and other neurological disorders . Furthermore, the N-phenylbenzamide core structure is associated with broad-spectrum antiviral activity. Related derivatives have been reported to inhibit viruses such as Hepatitis B Virus (HBV) by a unique mechanism involving the upregulation of the host restriction factor APOBEC3G (A3G) . For instance, the compound IMB-0523 exhibited potent activity against both wild-type and drug-resistant strains of HBV, outperforming lamivudine in experimental settings and presenting a promising non-nucleoside approach to antiviral research . Researchers can utilize this compound as a key reference standard or as a starting point for exploring these and other novel biological mechanisms. Its well-defined structure makes it suitable for in silico modeling, structure-activity relationship (SAR) studies, and high-throughput screening assays. All materials are provided as high-purity compounds to ensure experimental reproducibility and reliability.

Properties

IUPAC Name

N-[(3-methoxy-4-propoxyphenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-4-6-15(17)16-11-12-7-8-13(19-9-5-2)14(10-12)18-3/h7-8,10H,4-6,9,11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZNQUVRMKBVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=CC(=C(C=C1)OCCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-propoxybenzyl)butanamide typically involves the reaction of 3-methoxy-4-propoxybenzylamine with butanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-propoxybenzyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-propoxybenzaldehyde or 3-methoxy-4-propoxybenzoic acid.

    Reduction: Formation of N-(3-methoxy-4-propoxybenzyl)butylamine.

    Substitution: Formation of 3-methoxy-4-propoxybenzyl derivatives with various substituents.

Scientific Research Applications

N-(3-methoxy-4-propoxybenzyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-propoxybenzyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propoxy groups may enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound features a 3-methylbenzamide group linked to a hydroxy-dimethyl ethylamine. Unlike the target compound, it contains an N,O-bidentate directing group, which is critical for metal-catalyzed C–H bond functionalization .
  • N-(4-Methoxybenzyl)acetamide : A simpler analogue with a single methoxy group and shorter acyl chain (acetamide vs. butanamide).

Functional Group Impact

  • Directing Groups : The N,O-bidentate group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables coordination with transition metals (e.g., Pd, Ru), facilitating regioselective C–H activation . In contrast, the target compound’s alkoxy substituents may act as weak directing groups or steric hindrances, depending on reaction conditions.
  • Solubility : The propoxy group in the target compound likely enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy) or hydroxyl groups.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Directing Group Key Applications
N-(3-Methoxy-4-propoxybenzyl)butanamide 3-OCH₃, 4-OCH₂CH₂CH₃, butanamide Alkoxy (weak) Hypothetical: Catalysis, Pharma
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N,O-bidentate N,O-bidentate (strong) Metal-catalyzed C–H activation
N-(4-Methoxybenzyl)acetamide 4-OCH₃, acetamide Methoxy (moderate) Drug intermediates

Research Findings and Discussion

  • Steric Effects : The bulkier propoxy group in the target compound may hinder metal coordination compared to smaller substituents, reducing catalytic efficiency but possibly improving substrate selectivity.
  • Thermal Stability : Alkoxy groups generally enhance thermal stability; the propoxy chain might increase melting points relative to shorter-chain analogues.

Q & A

Q. What synthetic routes are recommended for N-(3-methoxy-4-propoxybenzyl)butanamide, and how can reaction conditions be optimized?

Methodological Answer : The synthesis of this compound can be approached via multi-step amidation and functionalization. Based on analogous compounds (e.g., ), key steps include:

  • Step 1 : Condensation of a substituted benzylamine precursor (e.g., 3-methoxy-4-propoxybenzylamine) with butyric acid derivatives (e.g., butyryl chloride) in dichloromethane (DCM) or dimethylformamide (DMF) under ice-cooled conditions .
  • Step 2 : Purification via column chromatography using gradients of pentanes/diethyl ether or ethyl acetate/hexanes .
  • Optimization : Reaction yields are sensitive to stoichiometry, temperature (-10°C to 0°C for exothermic steps), and base selection (e.g., sodium carbonate for neutralization) . Monitoring via thin-layer chromatography (TLC) with UV visualization is critical for intermediate tracking .

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYield (Reported)Reference
1DCM, 0°C, Na₂CO₃65-75%
2DMF, RT, EDC/HOBt70-85%

Q. Which analytical techniques are essential for structural characterization?

Methodological Answer : Critical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy/propoxy groups on the benzyl ring) and amide bond integrity. Deuterated solvents (CDCl₃, DMSO-d₆) are standard .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion for C₁₆H₂₃NO₃: calc. 285.17) .
  • HPLC : Purity assessment (>95%) via reverse-phase C18 columns with UV detection at 254 nm .

Q. Data Interpretation Example :

  • 1^1H NMR (CDCl₃) : δ 6.8–7.2 (aromatic H), δ 3.8 (OCH₃), δ 1.4–1.6 (propoxy CH₂) .

Q. What safety protocols are required for handling this compound?

Methodological Answer :

  • Hazard Analysis : Prioritize risk assessment per Prudent Practices in the Laboratory (Chapter 4) for reagents (e.g., acyl chlorides, sodium carbonate) .
  • Mutagenicity : Ames testing for analogs (e.g., anomeric amides) shows variable mutagenicity; assume moderate risk and use fume hoods/PPE .
  • Storage : Store at -20°C in amber vials to prevent photodegradation (analogous to compound 3 in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer :

  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to confirm activity. For example, TRPV1 modulators in required cross-validation with calcium imaging .
  • Structural Reanalysis : Re-examine stereochemistry or impurities via X-ray crystallography (if crystalline) or 2D NMR (NOESY) .
  • Computational Validation : Compare docking predictions (e.g., AutoDock Vina) with experimental IC₅₀ values to identify outliers .

Q. What computational strategies predict target binding affinity?

Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or GROMACS for protein-ligand simulations. For TRPV1 (), focus on the vanilloid binding pocket and hydrogen-bonding with methoxy/propoxy groups .
  • QSAR Modeling : Train models on analogs (e.g., substituent effects on logP) to correlate structure with activity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking poses .

Q. Example Binding Affinity Table (Hypothetical) :

Substituent PositionΔG (kcal/mol)Target ProteinReference
3-Methoxy, 4-Propoxy-8.2TRPV1
4-Methoxy-6.7TRPV1

Q. How do substituents influence physicochemical properties?

Methodological Answer :

  • Lipophilicity (logP) : Propoxy groups increase logP vs. methoxy (e.g., : logP = 2.1 for ethoxyphenyl analogs) . Measure via shake-flask or HPLC-derived methods.
  • Solubility : Polar propoxy groups enhance aqueous solubility (0.5–1.2 mg/mL in PBS) compared to alkyl chains. Use freeze-thaw cycles to assess stability .
  • Reactivity : Electron-donating groups (methoxy) stabilize intermediates in SNAr reactions; monitor via in situ IR spectroscopy .

Q. How to design SAR studies for pharmacological optimization?

Methodological Answer :

  • Scaffold Modification : Synthesize analogs with varied alkoxy chains (e.g., ethoxy, isopropoxy) and assess via kinase inhibition assays () .
  • Bioisosteric Replacement : Replace the butanamide group with sulfonamides (e.g., ) to modulate bioavailability .
  • In Vivo Testing : Use rodent models to correlate in vitro IC₅₀ with pharmacokinetic parameters (t₁/₂, Cmax) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxy-4-propoxybenzyl)butanamide
Reactant of Route 2
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N-(3-methoxy-4-propoxybenzyl)butanamide

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